molecular formula C11H19N3 B165027 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine CAS No. 130516-99-3

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

Cat. No.: B165027
CAS No.: 130516-99-3
M. Wt: 193.29 g/mol
InChI Key: FPCPADMQGUJDCY-UHFFFAOYSA-N
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Description

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine is a compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine typically involves the reaction of 2-methylimidazole with an appropriate piperidine derivative. One common method involves the alkylation of 2-methylimidazole with a piperidine derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Alkylated or acylated derivatives of the piperidine ring.

Scientific Research Applications

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the piperidine ring can interact with various receptors in the body. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A precursor in the synthesis of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine.

    Piperidine: The parent compound of the piperidine ring in this compound.

    Imidazole: The parent compound of the imidazole ring in this compound.

Uniqueness

This compound is unique due to the presence of both an imidazole and a piperidine ring in its structure. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and application.

Properties

IUPAC Name

4-[2-(2-methylimidazol-1-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10-13-7-9-14(10)8-4-11-2-5-12-6-3-11/h7,9,11-12H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPADMQGUJDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424479
Record name 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130516-99-3
Record name 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension containing 41.8 g (0.22 mol) of the compound prepared in (a) above, 450 ml of glacial acetic acid and 5.4 g of platinum oxide in a pressure bottle was affixed to a Parr Hydrogenation apparatus under 50 psi. of hydrogen and maintained at room temperature until the hydrogen uptake was completed. The reaction mixture was filtered through Celite, and the filter bed was then washed with approximately 100 ml of acetic acid. The combined filtrates were then concentrated in vacuo and the resultant residue was distilled in a Kugelrohr apparatus to yield a low melting white solid.
[Compound]
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compound
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41.8 g
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reactant
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5.4 g
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450 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine
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4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

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